

Comparative Guide: Urea-Based Kinase Inhibitors (IC50 & Mechanism)

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Compound of Interest

Compound Name: 3-[(4-Aminophenyl)methyl]-1-(2-chlorophenyl)urea

CAS No.: 1179185-17-1

Cat. No.: B1465461

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Executive Summary: The Urea "Privileged Scaffold"

In the realm of small-molecule kinase inhibitors, the urea moiety (–NH–CO–NH–) is not merely a linker; it is a "privileged scaffold" that defines the binding thermodynamics of some of the most successful oncology drugs in history.

This guide objectively compares the biochemical potency (

) of four distinct urea-based inhibitors: Sorafenib, Regorafenib, Lenvatinib, and Tivozanib. While they share a chemical core, their engagement with the kinase ATP-binding pocket differs radically—ranging from the classic "Type II" DFG-out stabilization to unique DFG-in binding modes.^[1]

Key Technical Insight: The urea motif functions primarily as a hydrogen-bond anchor, engaging the conserved Glutamate (

C-helix) and Aspartate (DFG motif), acting as a "molecular brake" on kinase plasticity.

Structural & Mechanistic Basis

To interpret

values correctly, one must understand the structural conformation the inhibitor stabilizes.

The "Gatekeeper" & DFG Interaction

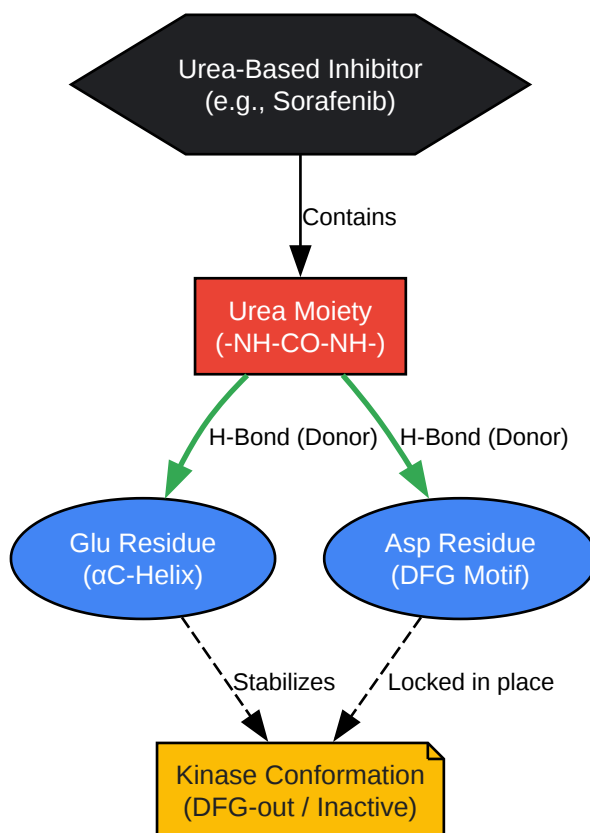
Most urea-based inhibitors (e.g., Sorafenib) are Type II Inhibitors. They bind to the inactive conformation of the kinase where the activation loop (DFG motif) is flipped out ("DFG-out").

- The Urea Bridge: Forms a pair of hydrogen bonds: one with the catalytic Glu (on the C-helix) and one with the backbone amide of the Asp (of the DFG motif).
- Selectivity: This binding mode exploits the hydrophobic "allosteric pocket" adjacent to the ATP site, which is less conserved than the ATP pocket itself, offering higher selectivity.

Critical Exception (Lenvatinib): Unlike Sorafenib, Lenvatinib binds VEGFR2 in a DFG-in (active-like) conformation, despite containing a urea moiety. This allows for different residence times and kinetic profiles.

Visualization: Mechanism of Action

The following diagram illustrates the structural logic of Type II inhibition mediated by the urea scaffold.



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Figure 1: Structural mechanism of Type II urea-based inhibitors stabilizing the inactive kinase conformation via dual H-bonding.

Comparative Analysis: Biochemical IC50 Profile

The following data represents biochemical (cell-free)

values. These are intrinsic affinity measures, distinct from cellular

s which are influenced by membrane permeability and efflux pumps.

Table 1: Representative Biochemical IC50 Values (nM)

Target Kinase	Sorafenib [1]	Regorafenib [2]	Lenvatinib [3]	Tivozanib [4]
VEGFR2 (KDR)	90 nM	4.2 nM	4.0 nM	0.16 nM
VEGFR1 (Flt-1)	26 nM	13 nM	22 nM	0.21 nM
VEGFR3 (Flt-4)	20 nM	46 nM	5.2 nM	0.24 nM
PDGFR-	57 nM	22 nM	39 nM	~1.72 nM
c-KIT	68 nM	7 nM	100 nM	1.63 nM
RAF-1 (c-RAF)	6 nM	2.5 nM	>10,000 nM	>1,000 nM
BRAF (V600E)	38 nM	19 nM	>10,000 nM	N/A

Analysis of Performance

- **Potency Leader:** Tivozanib displays picomolar affinity (0.16 nM) for VEGFR2, making it significantly more potent against the angiogenic axis than the earlier generation Sorafenib.
- **The Fluorine Effect:** Regorafenib is structurally identical to Sorafenib except for a fluorine atom on the central phenyl ring. This slight modification improves its potency against VEGFR2 (4.2 nM vs 90 nM) and broadens its kinase spectrum (e.g., TIE2, RET).
- **Pathway Divergence:**

- Sorafenib/Regorafenib: Dual inhibitors of Angiogenesis (VEGFR) and Proliferation (RAF/MEK/ERK).
- Lenvatinib/Tivozanib: Highly focused, potent Angiogenesis inhibitors (VEGFR/FGFR) with minimal RAF activity.

Experimental Validation: Determining IC50

To replicate these values or benchmark new urea derivatives, a robust assay is required. The industry standard for Type II inhibitors is TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), specifically the LanthaScreen™ platform.

Why TR-FRET?

- Sensitivity: Can detect picomolar affinities (critical for Tivozanib).
- Equilibrium: Allows long incubation times to detect "slow-binding" Type II inhibitors that require conformational changes.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Note: This is a self-validating ratiometric assay, reducing errors from pipetting volume variations.

Reagents:

- Kinase of interest (e.g., VEGFR2) with a specific tag (GST, His, Biotin).
- Europium-labeled antibody (binds the kinase tag).[\[2\]](#)[\[3\]](#)
- AlexaFluor™ 647-labeled Tracer (ATP-competitive probe).

Step-by-Step Workflow:

- Compound Preparation:
 - Prepare 10-point dose-response curves of the urea inhibitor in DMSO (start at 10 M, 3-fold serial dilutions).

- Dilute into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Master Mix Assembly:
 - Prepare a solution containing the Kinase (5 nM final) and Eu-Antibody (2 nM final).
 - Prepare the Tracer solution (concentration =
of the tracer for that kinase).
- Reaction:
 - Add 5
L Compound + 5
L Kinase/Ab Mix + 5
L Tracer to a 384-well low-volume white plate.
 - Incubation: Incubate for 60 minutes at Room Temperature. (Crucial for urea inhibitors to reach equilibrium with the DFG-out pocket).
- Detection:
 - Read on a TR-FRET compatible reader (e.g., PHERAstar).
 - Excitation: 337 nm. Emission 1: 665 nm (Tracer). Emission 2: 620 nm (Europium).
- Data Calculation:
 - Calculate Ratio:
.
 - Fit data to the sigmoidal dose-response equation (variable slope) to derive
.

Visualization: TR-FRET Workflow



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Figure 2: LanthaScreen TR-FRET workflow for determining biochemical IC₅₀ of kinase inhibitors.

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